N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a sulfanyl-acetamide derivative characterized by a diethylamino-substituted phenyl ring and a 4-hydroxy-6-methylpyrimidin-2-ylthio moiety. The diethylamino group enhances electron-donating properties, while the hydroxy and methyl groups on the pyrimidine ring influence hydrogen bonding and steric interactions.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-4-21(5-2)14-8-6-13(7-9-14)19-16(23)11-24-17-18-12(3)10-15(22)20-17/h6-10H,4-5,11H2,1-3H3,(H,19,23)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEFCMFPOYOYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: N-[4-(Diethylamino)phenyl]-2-chloroacetamide
The preparation begins with synthesizing the chloroacetamide intermediate via a Schotten-Baumann reaction. This method involves reacting 4-(diethylamino)aniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to minimize side reactions.
Reaction equation :
Key parameters:
Thioacetamide Formation: Nucleophilic Substitution
The chloroacetamide intermediate undergoes nucleophilic substitution with 4-hydroxy-6-methyl-2-mercaptopyrimidine. The thiol group (-SH) of the pyrimidine attacks the electrophilic α-carbon of the chloroacetamide, displacing chloride. This reaction is facilitated by a base such as triethylamine or potassium hydroxide in dimethylformamide (DMF) at 60–80°C.
Reaction equation :
Optimized conditions :
-
Solvent : DMF or ethanol.
-
Temperature : 70°C for 6–8 hours.
-
Yield : 75–82% after column chromatography (silica gel, ethyl acetate/hexane).
Reaction Optimization and Byproduct Management
Challenges in Thiol Reactivity
The thiol group in 4-hydroxy-6-methyl-2-mercaptopyrimidine is prone to oxidation, forming disulfide byproducts. To mitigate this, reactions are conducted under nitrogen or argon atmospheres, and reducing agents like dithiothreitol (DTT) are added.
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion, while bases like triethylamine ensure deprotonation of the -SH group. Suboptimal base strength (e.g., NaHCO₃) results in incomplete substitution.
Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular weight | 375.48 g/mol | HRMS |
| Melting point | 158–161°C | Differential scanning calorimetry |
| Solubility | 12 mg/mL in DMSO | USP method |
Scalability and Industrial Adaptations
Patent data highlight scalable modifications, such as substituting chloroacetyl chloride with bromoacetyl bromide for faster kinetics. Continuous flow reactors have been proposed to enhance yield (up to 89%) and reduce reaction time to 3 hours .
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound belongs to the class of sulfonamides, which are known for their antimicrobial properties. Sulfonamides inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis, thereby disrupting bacterial growth. Research indicates that modifications to the aromatic ring can enhance biological activity against specific bacterial strains.
Pharmaceutical Intermediate
Due to its structural complexity and reactivity, this compound serves as a pharmaceutical intermediate in the synthesis of more complex drug molecules. Its ability to undergo various chemical reactions makes it valuable in drug development processes.
Synthesis Techniques
The synthesis of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions, including:
- Amination Reactions : Involving the reaction of 4-(diethylamino)-6-methylpyrimidin-2-amine with suitable aromatic substrates.
- Sulfonation Processes : Incorporating sulfonamide functionalities through controlled reactions.
These processes require precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity.
Biological Research Applications
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its interaction with enzymes involved in metabolic pathways provides insights into potential therapeutic targets for diseases caused by bacterial infections.
Drug Development Research
As a pharmaceutical intermediate, this compound is pivotal in developing new drugs targeting various diseases. Its structural characteristics allow for the design of derivatives with improved efficacy and reduced toxicity profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of the diethylamino and pyrimidinyl sulfanyl groups allows for specific interactions with target proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propylpyrimidin-2-yl)sulfanyl]acetamide (): Replaces diethylamino with difluoromethoxy (electron-withdrawing). Pyrimidine has a 4-oxo-6-propyl group instead of 4-hydroxy-6-methyl. Impact: Reduced electron density on the phenyl ring and altered pyrimidine hydrophobicity. The lead compound 3c (Kd = 320 nM for proMMP-9) from this library highlights substituent-driven specificity .
- N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide (): Chlorophenyl and trifluoromethyl-pyridine substituents increase lipophilicity and electronegativity.
- 2-[(4-fluorophenyl)sulfanyl]-N-(4-isopropylphenyl)acetamide (): Fluorophenyl and isopropyl groups introduce steric bulk and moderate hydrophobicity. Impact: Improved target affinity due to fluorine’s electronegativity, but lower solubility than diethylamino derivatives .
Modifications to the Pyrimidine/Heterocyclic Ring
- CDD-934506 (): 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide Replaces pyrimidine with 1,3,4-oxadiazole.
- 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide (–11): Phenoxyphenyl substituent adds aromatic bulk. Impact: Higher molecular weight (449.5 g/mol) and altered logP compared to the diethylamino analog, affecting membrane permeability .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The diethylamino group enhances lipophilicity, facilitating cell membrane penetration, while the pyrimidine moiety may play a role in enzyme inhibition or receptor modulation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various research studies:
Neuroprotective Effects
In addition to its anticancer activity, this compound has been investigated for neuroprotective effects. Research suggests that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies
-
Study on Anticancer Mechanisms :
A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspase-3. This suggests that the compound effectively triggers programmed cell death pathways in cancer cells . -
Neuroprotection in Animal Models :
In an animal model of Alzheimer's disease, administration of the compound showed a significant reduction in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. This indicates potential for therapeutic use in neurodegenerative conditions .
Q & A
Q. How can researchers confirm the structural integrity of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., diethylamino group at N4, hydroxyl group on pyrimidine) .
- X-ray Diffraction : Resolve crystal structures to confirm bond angles, torsion angles, and intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing folded conformations) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of sulfanyl or acetamide groups).
Q. What synthetic routes are optimal for synthesizing this compound?
Methodological Answer: A multi-step approach is recommended:
Pyrimidine Core Synthesis : Condense thiourea with β-keto esters to form the 4-hydroxy-6-methylpyrimidine ring .
Sulfanyl-Acetamide Coupling : React the pyrimidine-thiol intermediate with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the thioether linkage .
Diethylamino Substitution : Introduce the diethylamino group via nucleophilic aromatic substitution (e.g., using diethylamine and a catalytic Pd complex) .
Key Optimization Parameters : Temperature (60–80°C for coupling steps), solvent polarity (DMF or THF), and reaction time (6–12 hours) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from structural analogs or assay variability. Strategies include:
- Comparative SAR Analysis : Test analogs with controlled modifications (e.g., replacing diethylamino with dimethylamino or phenyl groups) to isolate pharmacophores .
- Assay Standardization : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity.
- Meta-Analysis : Cross-reference datasets from analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, noting substituent effects on activity .
Q. What mechanistic insights can be derived from its interaction with biological targets?
Methodological Answer: Focus on binding mode elucidation :
- Molecular Docking : Use crystal structures of homologous targets (e.g., kinases or GPCRs) to predict binding pockets for the pyrimidine and acetamide moieties .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .
- Kinetic Studies : Measure inhibition constants () under varying pH and ionic strengths to identify protonation-dependent activity .
Q. How can researchers design derivatives to enhance metabolic stability?
Methodological Answer: Address metabolic liabilities (e.g., hydroxyl group oxidation):
- Bioisosteric Replacement : Substitute the 4-hydroxy group with a fluorine or methoxy group to block cytochrome P450-mediated degradation .
- Prodrug Strategies : Mask the hydroxyl group as an ester or phosphate for controlled release .
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable LogP (2–4) and topological polar surface area (<90 Ų) .
Structural and Functional Comparison with Analogues
| Compound | Key Structural Features | Biological Activity | Unique Characteristics | Reference |
|---|---|---|---|---|
| N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | Chlorophenyl, diaminopyrimidine | Anticancer (IC₅₀ = 3.2 µM) | Intramolecular N–H⋯N hydrogen bonding | |
| N-(4-ethylphenyl)-2-{[6-(thiazolyl)pyridazin-3-yl]sulfanyl}acetamide | Ethylphenyl, thiazole-pyridazine | Antifungal (MIC = 12.5 µg/mL) | Enhanced π-π stacking with aromatic targets | |
| Target Compound | Diethylaminophenyl, 4-hydroxy-6-methylpyrimidine | Under investigation (hypothesized kinase inhibition) | Sulfanyl bridge enhances membrane permeability |
Data Contradiction Analysis Framework
- Step 1 : Validate purity (>95% via HPLC) and stereochemical consistency (CD spectroscopy).
- Step 2 : Replicate assays in triplicate with positive/negative controls (e.g., staurosporine for kinase inhibition).
- Step 3 : Cross-validate using independent techniques (e.g., SPR for binding affinity vs. enzymatic assays).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
